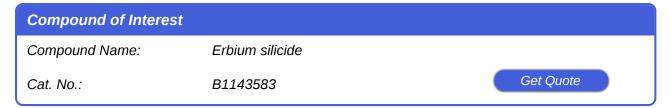


# An In-depth Technical Guide to the Optical Properties of Erbium-Doped Silicon

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For Researchers, Scientists, and Drug Development Professionals

Erbium-doped silicon (Er:Si) has emerged as a compelling material for silicon-based optoelectronics, primarily due to its characteristic sharp and temperature-stable light emission at a wavelength of approximately 1.54 µm. This specific wavelength coincides with the low-loss window of silica-based optical fibers, making Er:Si a promising candidate for the development of silicon-based light emitters, amplifiers, and other photonic devices that can be seamlessly integrated with existing CMOS technology. This guide provides a comprehensive overview of the core optical properties of erbium-doped silicon, details key experimental methodologies, and presents quantitative data for comparative analysis.

### **Fundamental Optical Properties**

The trivalent erbium ion ( $Er^{3+}$ ) is the optically active center in silicon. The light emission originates from an intra-4f shell transition, specifically from the first excited state ( $^4l_{13/2}$ ) to the ground state ( $^4l_{15/2}$ ).[1][2] A key advantage of this transition is that the 4f electronic shell is well-shielded by the outer 5s and 5p electron shells, making the emission wavelength largely independent of the host material and temperature.[2][3]

However, silicon's indirect bandgap presents a challenge for efficient light emission.[2] The excitation of Er<sup>3+</sup> ions in silicon is not a direct process but is mediated by the silicon host. The process generally involves the generation of electron-hole pairs (excitons) in the silicon, which then transfer their energy to the Er<sup>3+</sup> ions.[4][5]



#### **Photoluminescence and Electroluminescence**

Erbium-doped silicon exhibits both photoluminescence (PL), where light is emitted upon optical excitation, and electroluminescence (EL), where emission is stimulated by an electrical current. [6][7] Room-temperature PL and EL have been successfully demonstrated, which is a critical requirement for practical device applications.[6][8] The intensity and efficiency of both PL and EL are strongly influenced by several factors, including the concentration of erbium and codopants, the annealing conditions after ion implantation, and the operating temperature.

#### The Crucial Role of Oxygen Co-doping

A significant breakthrough in enhancing the luminescence from Er:Si was the discovery of the beneficial effects of co-doping with impurities, particularly oxygen.[3][9] Oxygen co-doping has been shown to:

- Increase Luminescence Intensity: Oxygen promotes the formation of optically active Er-O complexes, which have a higher luminescence efficiency.[3][10]
- Reduce Temperature Quenching: The presence of oxygen significantly mitigates the thermal quenching of the erbium luminescence, allowing for more efficient room-temperature operation.[1][11]
- Increase the Concentration of Optically Active Erbium: Oxygen helps to incorporate a higher concentration of erbium into optically active sites within the silicon lattice.[4]

The formation of specific Er-O complexes is believed to modify the local environment of the Er<sup>3+</sup> ion, leading to a more efficient energy transfer from the silicon host and a reduction in non-radiative recombination pathways.[12]

#### **Temperature Quenching**

One of the primary challenges for Er:Si devices is the phenomenon of temperature quenching, where the luminescence intensity decreases as the temperature increases.[11][13] This quenching is attributed to non-radiative de-excitation processes that become more dominant at higher temperatures.[1][14] These processes compete with the desired radiative decay of the excited Er<sup>3+</sup> ions.



Several mechanisms are responsible for temperature quenching, including:

- Energy Back-Transfer: The energy from an excited Er<sup>3+</sup> ion can be transferred back to the silicon host, creating an electron-hole pair that recombines non-radiatively.[5][14]
- Auger Processes: The energy from an excited Er<sup>3+</sup> ion can be transferred to a free carrier (electron or hole), which is then excited to a higher energy level within its band. This is a non-radiative process that quenches the luminescence.[14]

As mentioned, oxygen co-doping is a key strategy to suppress these quenching mechanisms. [1][11]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on the optical properties of erbium-doped silicon, providing a basis for comparison.

Table 1: Temperature Quenching of Luminescence



Host Material	Co-dopant	Temperatur e Range	Luminesce nce Type	Quenching Factor	Reference
Crystalline Si	Oxygen	110 K to 300 K	Electrolumine scence (Forward Bias)	~15	[6][7]
Crystalline Si	Oxygen	110 K to 300 K	Electrolumine scence (Reverse Bias)	4	[6][7]
Amorphous Si:H	None	10 K to 300 K	Photolumines cence	15	[1][13]
Amorphous Si:H	Oxygen (1 at. %)	10 K to 300 K	Photolumines cence	7	[1][13]
Crystalline Si	None	77 K to 300 K	Photolumines cence	~1000	[11]
Crystalline Si	Oxygen	77 K to 300 K	Photolumines cence	30	[11]

Table 2: Luminescence Lifetimes and Quantum Efficiency



Host Material	Co-dopant	Luminesce nce Lifetime	Internal Quantum Efficiency (IQE)	External Quantum Efficiency (EQE)	Reference
Crystalline Si	Oxygen	0.98 ms (PL)	> 3 x 10 <sup>-6</sup> (EL)	-	[4]
Amorphous Si:O	Oxygen (30 at. %)	170 μs and 800 μs (PL)	10 <sup>-3</sup> (PL)	-	[15][16]
Si nanoclusters in SiO <sub>2</sub>	Oxygen	-	-	0.4% (EL)	[17]
Crystalline Si	Oxygen	-	1.84% at 78 K (EL)	-	[18]

# **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature, providing a practical guide for researchers.

### **Fabrication of Erbium-Doped Silicon**

A common method for fabricating Er:Si is through ion implantation followed by thermal annealing.

Protocol: Ion Implantation and Annealing

- Substrate Preparation: Start with a Czochralski-grown (Cz) silicon wafer, which naturally contains a high concentration of oxygen (typically ~10<sup>18</sup> cm<sup>-3</sup>).[4]
- Amorphization (Optional but Recommended): To increase the solid solubility of erbium beyond its equilibrium limit, the surface layer of the silicon wafer can be pre-amorphized.
   This is typically done by implanting a silicon or germanium beam.
- Erbium Implantation: Implant erbium ions at a specific energy and dose to achieve the desired concentration profile. For example, 250 keV Er<sup>+</sup> implantation can be used.[4]



- Oxygen Co-implantation (Optional): If higher oxygen concentrations are desired, oxygen ions
  can be implanted. For instance, 7x10<sup>15</sup> O/cm<sup>2</sup> at 25 keV can be used to achieve a peak
  oxygen concentration of 1.0 at.%.[1]
- Solid Phase Epitaxy (SPE): The amorphous layer is recrystallized by thermal annealing at a relatively low temperature, typically around 600-620°C.[4][11] This process incorporates the erbium and oxygen atoms into the silicon lattice.
- Rapid Thermal Annealing (RTA): A subsequent high-temperature anneal (e.g., 900-1000°C for 15-30 seconds) is often performed.[4][11] This step helps to remove residual defects from the implantation and recrystallization process and to optically activate the Er-O complexes.

#### **Characterization Techniques**

Protocol: Photoluminescence (PL) Spectroscopy

- Excitation Source: An Argon-ion laser operating at a wavelength of 514.5 nm is a common excitation source.[4][11]
- Sample Mounting: The sample is mounted in a cryostat to allow for temperature-dependent measurements, typically ranging from 10 K to 300 K.
- Light Collection and Analysis: The emitted luminescence is collected and focused into a monochromator to spectrally resolve the light.
- Detection: A cooled germanium detector is typically used to detect the infrared signal at 1.54 µm.
- Signal Processing: Standard lock-in amplification techniques are used to improve the signalto-noise ratio, often with the laser beam being mechanically chopped.[11]

Protocol: Electroluminescence (EL) Spectroscopy

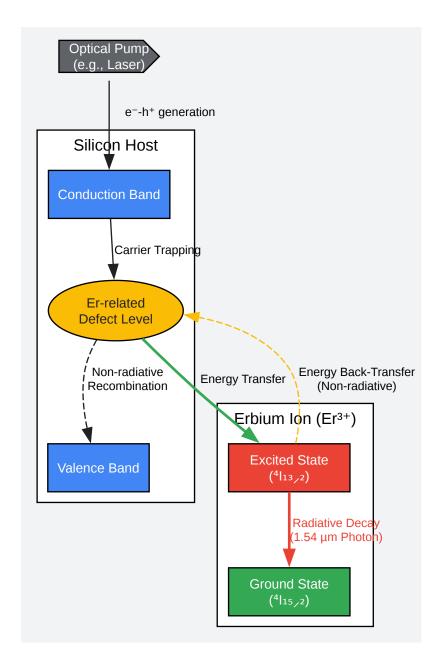
 Device Fabrication: A p-n junction diode structure is fabricated, typically by implanting appropriate dopants (e.g., boron for p-type and phosphorus for n-type) into the Er:Si material.[6][7] Metal contacts are then deposited to apply a bias.



- Biasing: The diode is operated under either forward or reverse bias to inject carriers and excite the erbium ions.[6][7]
- Light Collection and Detection: The emitted light is collected and analyzed using the same setup as for PL spectroscopy (monochromator and germanium detector).

#### **Visualizations**

The following diagrams illustrate key processes and workflows related to the optical properties of erbium-doped silicon.





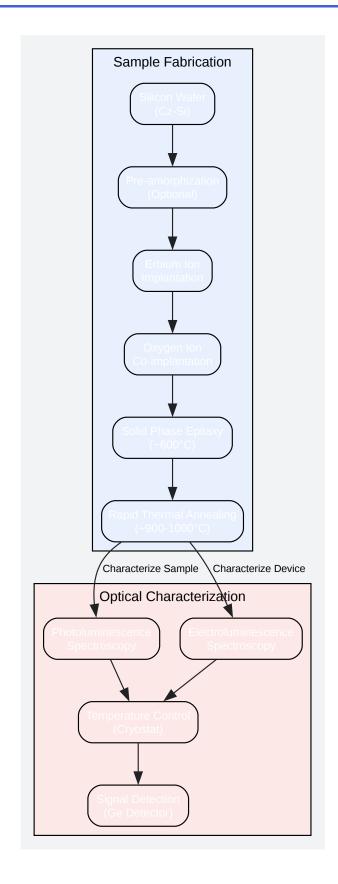
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Caption: Energy level diagram illustrating the excitation and de-excitation pathways for Er³+ in silicon.





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Caption: A typical experimental workflow for the fabrication and optical characterization of Er:Si.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Optical Properties of Erbium-Doped Silicon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143583#optical-properties-of-erbium-doped-silicon]



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